molecular formula C10H18Cl2N2O B7950464 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride

1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride

Cat. No.: B7950464
M. Wt: 253.17 g/mol
InChI Key: GICFWCVGBJUKSY-UHFFFAOYSA-N
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Description

1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride is a chemical research reagent. The compound is a dihydrochloride salt of 1-((5-Methylfuran-2-yl)methyl)piperazine, a molecule that features a piperazine ring substituted with a 5-methylfuran-2-ylmethyl group . Piperazine derivatives are a significant class of organic compounds with a wide range of applications in scientific research and pharmaceutical development . These derivatives are frequently investigated for their potential biological activity. For instance, some piperazine-based structures are explored as dual antagonists for specific serotonin receptors (such as 5-HT2A and 5-HT6), indicating potential value in neuroscientific and psychiatric research . The core piperazine structure is known for its ability to act as a GABA receptor agonist in certain contexts, which can lead to paralytic effects in parasites, a mechanism exploited in anthelmintic medications . Researchers utilize this compound and its analogs strictly as a building block or reference standard in chemical synthesis and pharmacological studies. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12;;/h2-3,11H,4-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICFWCVGBJUKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine Derivatives

The core structure of 1-((5-Methylfuran-2-yl)methyl)piperazine is synthesized via nucleophilic substitution reactions between piperazine and (5-methylfuran-2-yl)methyl halides. For example, 2-chloro-5-methylfuran or its brominated analog may serve as alkylating agents.

Reaction Conditions:

  • Solvent: Water or ethanol, chosen for cost-effectiveness and compatibility with polar intermediates.

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate piperazine and facilitate nucleophilic attack.

  • Molar Ratio: A 1:1.2 ratio of piperazine to alkylating agent ensures minimal residual starting material.

Example Protocol:

  • Dissolve piperazine (1 mol) and Na₂CO₃ (1.1 mol) in water (300 mL).

  • Add 2-chloro-5-methylfuran (1.2 mol) dropwise under stirring at 25°C.

  • Stir for 3 hours, filter, and wash the precipitate with cold water.

Yield: ~93% (based on analogous reactions with Boc-piperazine).

Reductive Amination of 5-Methylfurfural

An alternative pathway employs reductive amination using 5-methylfurfural and piperazine in the presence of hydrogen gas and a catalyst. This method avoids halogenated intermediates, reducing waste generation.

Catalyst Systems:

  • Heterogeneous Catalysts: Nickel or palladium on alumina (Pd/Al₂O₃) for high selectivity.

  • Reaction Parameters:

    • Temperature: 120–280°C

    • Hydrogen Pressure: 1.0–10.0 MPa.

Industrial Implementation:
Fixed-bed reactors enable continuous production, with vaporized reactants ensuring efficient contact with the catalyst. Post-reaction, the mixture is condensed and purified via distillation to isolate the free base.

Conversion to Dihydrochloride Salt

Acid Hydrolysis and Salt Formation

The free base is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Procedure:

  • Dissolve 1-((5-Methylfuran-2-yl)methyl)piperazine (1 mol) in ethanol.

  • Add concentrated HCl (2.2 mol) dropwise at 0–5°C to prevent exothermic decomposition.

  • Stir for 1 hour, filter the precipitate, and wash with cold ethanol.

Purity Optimization:
Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >99%, as evidenced by HPLC analysis.

Comparative Analysis of Methodologies

Parameter Alkylation Reductive Amination
Yield93%85–90%
Reaction Time3 hours2–4 hours
By-Products<5%8–12%
ScalabilityBatchContinuous

Alkylation offers higher yields and simpler setup, while reductive amination aligns with green chemistry principles by avoiding halogens.

Industrial-Scale Production Insights

Fixed-Bed Reactor Configurations

Adopting multi-tubular fixed-bed reactors improves heat transfer and reduces hot spots during reductive amination. Catalyst beds composed of Pd/Al₂O₃ (30–50% reactor volume) maintain activity for >1,000 hours under optimized conditions.

Purification Strategies

  • Distillation: Removes low-boiling by-products (e.g., methylamine) at 80–100°C.

  • Crystallization: Ethanol-based recrystallization achieves pharmaceutical-grade purity (>99.5%).

Challenges and Mitigation

By-Product Formation

Side reactions during alkylation generate bis-alkylated piperazine derivatives , mitigated by controlling the molar ratio of reactants. In reductive amination, over-reduction of the furan ring is minimized by moderating hydrogen pressure.

Catalyst Deactivation

Coking and sulfur poisoning in Pd-based catalysts are addressed via periodic regeneration cycles at 500°C under airflow .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride exhibit significant anticancer properties. For instance, modifications of piperazine derivatives have been shown to inhibit Bcl-2 and Bcl-xL proteins, leading to apoptosis in cancer cells. The binding affinities of these compounds are often evaluated using Ki values, with promising results indicating potential for further development as cancer therapeutics .

CompoundKi Value (nM)IC50 Value (nM)Cancer Cell Line
1<11-2H146
2<121-22H1417

Neuropharmacology

Piperazine derivatives are also explored for their effects on G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission. Compounds that interact with serotonin receptors (e.g., 5-HT2A and 5-HT6) have been studied for their potential in treating mood disorders and other neurological conditions. The ability of these compounds to modulate receptor activity suggests a pathway for developing new antidepressants or anxiolytics .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, a derivative of the piperazine compound was tested in vivo on SCID mice bearing human small-cell lung cancer xenografts. The compound demonstrated significant tumor regression at a maximum tolerated dose (MTD) of 15 mg/kg, highlighting its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Neurotransmitter Modulation

A study focusing on the modulation of serotonin receptors found that certain piperazine derivatives could enhance serotonin signaling pathways, providing insights into their use as potential treatments for depression. The study utilized behavioral assays in rodent models to measure the effects on anxiety-related behaviors, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, potentially modulating their activity. The furan ring may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The target compound’s 5-methylfuran group introduces an oxygen-containing heterocycle, contrasting with the trimethoxybenzyl (electron-rich aromatic) in or the thiadiazole (sulfur-nitrogen heterocycle) in . These differences influence electronic properties and binding interactions.
  • Halogenation : Halogenated analogs like meclizine and flunarizine exhibit enhanced lipophilicity and receptor affinity due to chloro/fluoro groups .

Key Observations :

  • Efficiency : Meclizine synthesis achieves high yields (81.8%) via stepwise alkylation and acidification , while trimethoxybenzyl derivatives require stoichiometric base for HCl neutralization .
  • Industrial Feasibility : Trimetazidine’s route emphasizes cost-effectiveness and scalability , a consideration for large-scale production of the target compound.

Key Observations :

  • Receptor Specificity : The target compound’s furan group may confer selectivity for serotonin (5-HT) or histamine receptors, akin to m-CPP’s 5-HT1B/1C agonism or meclizine’s H1 antagonism .
  • Therapeutic Potential: Fluorinated or halogenated derivatives (e.g., flunarizine) demonstrate enhanced CNS penetration and prolonged half-lives , suggesting the methylfuran group could optimize pharmacokinetics.

Physicochemical Properties

Critical properties influencing bioavailability:

Compound Name Molecular Weight Solubility (mg/mL) LogP (Predicted) Melting Point (°C) Reference ID
Meclizine dihydrochloride 463.87 5 (DMSO, warmed) 5.2 210–214
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride 253.14 Not reported 1.8 Not reported
Flunarizine dihydrochloride 477.43 Low aqueous 6.1 >250

Key Observations :

  • Lipophilicity : Halogenated derivatives (meclizine, flunarizine) exhibit higher LogP values, correlating with improved blood-brain barrier penetration . The target compound’s methylfuran group may balance hydrophilicity and membrane permeability.

Biological Activity

1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a 5-methylfuran moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AntiviralPotential inhibition of viral replication
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that certain piperazine derivatives could reduce cell viability significantly. For example, compounds showed IC50 values ranging from 5 to 20 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Q & A

Basic: What are the standard synthetic routes for 1-((5-Methylfuran-2-yl)methyl)piperazine dihydrochloride?

Answer:
The synthesis typically involves two steps:

Formation of the piperazine-furan intermediate : A Mannich reaction or nucleophilic substitution between 5-methylfurfuryl chloride and piperazine under reflux in a polar solvent (e.g., ethanol or DMF). For analogous compounds, reflux conditions (6–8 hours) and stoichiometric control are critical to minimize side products .

Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt. This step requires careful pH monitoring and crystallization from ethanol or methanol to ensure high purity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Confirm the furan methyl group (δ ~2.2 ppm for CH₃) and piperazine ring protons (δ ~2.5–3.5 ppm). Aromatic protons in the furan ring appear at δ ~6.0–7.0 ppm .
  • FT-IR : Look for N-H stretches (~3300 cm⁻¹ for piperazine) and C-O-C vibrations (~1250 cm⁻¹) from the furan ring .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to the molecular formula (C₁₀H₁₆N₂O·2HCl, ~265.18 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent selection : Use DMF for better solubility of intermediates, but switch to ethanol for crystallization to avoid residual solvent contamination .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Temperature control : Lower reaction temperatures (40–50°C) during intermediate formation to suppress side reactions, followed by gradual acidification for salt precipitation .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Degradation pathways : Hydrolysis of the furan ring in humid environments or oxidation of the piperazine moiety in air .
  • Recommended storage : Dry, inert atmosphere (argon) at –20°C in amber vials. Stability studies show ≤5% degradation over 6 months under these conditions .
  • Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products like 5-methylfurfural .

Advanced: How can computational modeling aid in predicting reactivity or biological activity?

Answer:

  • Quantum chemical calculations (DFT) : Predict reaction pathways for intermediate formation, e.g., transition state energies for nucleophilic substitution .
  • Molecular docking : Screen for potential binding to biological targets (e.g., aminopeptidase N or VEGFR2) using software like AutoDock Vina. The furan methyl group may influence hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogS ≈ –2.5) and BBB permeability (low), guiding in vivo studies .

Advanced: How should researchers resolve contradictions in solubility data reported across studies?

Answer:

  • Method standardization : Use the shake-flask method at 25°C in buffered solutions (pH 7.4) for consistency. Conflicting data often arise from pH variations or cosolvent use .
  • Controlled experiments : Compare solubility in water (≈10 mg/mL) vs. DMSO (≈50 mg/mL) to assess solvent effects .
  • Validate via DSC : Differential scanning calorimetry can detect polymorphic forms that alter solubility profiles .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. The compound’s hydrochloride form may release HCl vapor upon decomposition .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration. Avoid aqueous release due to potential ecotoxicity .
  • In vitro assays : Pre-screen for cytotoxicity (e.g., HepG2 cell line) before in vivo testing .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Replace the furan ring with thiophene or pyridine to assess electronic effects. For example, 1-(thiophen-2-ylmethyl)piperazine derivatives show altered VEGFR2 inhibition .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) to the furan ring to study impact on bioactivity .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

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